(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine
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Overview
Description
(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine is an organic compound that features both an amine group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine typically involves the reaction of 3,5-dichlorobenzyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for forming amides or sulfonamides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopropyl)(5-methylpyridin-2-yl)amine
- 3,3’-Diamino-N-methyldipropylamine
- 3-Dimethylaminopropylamine
Uniqueness
(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications where specific interactions with biological targets are required.
Properties
Molecular Formula |
C10H14Cl2N2 |
---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
N'-[(3,5-dichlorophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c11-9-4-8(5-10(12)6-9)7-14-3-1-2-13/h4-6,14H,1-3,7,13H2 |
InChI Key |
RMZRUFXPUSGZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CNCCCN |
Origin of Product |
United States |
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